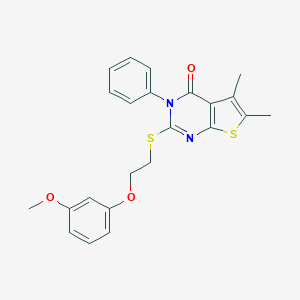![molecular formula C24H21BrN2O3 B381161 [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone CAS No. 380318-74-1](/img/structure/B381161.png)
[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxybenzoyl group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methoxybenzoylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with 2-methoxyphenylhydrazine under acidic conditions to yield the final pyrazole product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
[5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-1-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-iodophenyl)-1-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of [5-(4-Bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
380318-74-1 |
|---|---|
分子式 |
C24H21BrN2O3 |
分子量 |
465.3g/mol |
IUPAC名 |
[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C24H21BrN2O3/c1-29-19-13-9-17(10-14-19)24(28)27-22(20-5-3-4-6-23(20)30-2)15-21(26-27)16-7-11-18(25)12-8-16/h3-14,22H,15H2,1-2H3 |
InChIキー |
SUVILKJGGWPDOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B381078.png)
![dimethyl 5-(2,5-dimethyl-3-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)isophthalate](/img/structure/B381080.png)
![ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B381081.png)
![5-{[4-(4-Fluorophenyl)-1-phthalazinyl]oxy}-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B381082.png)
![4-(3,4-Dimethylphenyl)-1-phthalazinyl 2-methylthieno[2,3-e][1,3]benzothiazol-5-yl ether](/img/structure/B381083.png)

![1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381088.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B381089.png)
![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B381091.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B381092.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381094.png)
![3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B381095.png)
![7-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B381099.png)
![2-{4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381100.png)
